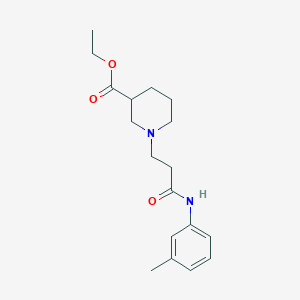![molecular formula C20H25N3O2 B248222 3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpropanamide](/img/structure/B248222.png)
3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpropanamide is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as MPMPA and is widely used in scientific research.
Wirkmechanismus
The exact mechanism of action of 3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpropanamide is not fully understood. However, it is believed to act as a serotonin and dopamine receptor antagonist, thereby modulating the activity of these neurotransmitters in the brain. It may also affect the levels of other neurotransmitters such as norepinephrine and acetylcholine.
Biochemical and Physiological Effects:
3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpropanamide has been shown to have various biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which are associated with mood regulation. It has also been shown to reduce the levels of stress hormones such as cortisol and adrenocorticotropic hormone (ACTH).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpropanamide in lab experiments is its wide range of pharmacological activities. It can be used to study the effects of neurotransmitters on behavior and mood regulation. However, one of the limitations is that its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpropanamide. One area of research is to investigate its potential in the treatment of neurological and psychiatric disorders. Another direction is to study its effects on other neurotransmitters and their associated pathways. Additionally, further research is needed to elucidate its exact mechanism of action and to develop more effective and specific analogs of this compound.
Conclusion:
In conclusion, 3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpropanamide is a chemical compound that has been extensively used in scientific research due to its pharmacological properties. It has a wide range of activities and has potential in the treatment of various neurological and psychiatric disorders. However, further research is needed to fully understand its mechanism of action and to develop more effective analogs of this compound.
Synthesemethoden
The synthesis of 3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpropanamide involves the reaction between 1-(2-methoxyphenyl)piperazine and N-phenylpropanamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpropanamide has been extensively used in scientific research due to its pharmacological properties. It has been found to exhibit a wide range of activities, including antidepressant, anxiolytic, and antipsychotic effects. It has also been shown to have potential in the treatment of neuropathic pain, Parkinson's disease, and Alzheimer's disease.
Eigenschaften
Produktname |
3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpropanamide |
|---|---|
Molekularformel |
C20H25N3O2 |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C20H25N3O2/c1-25-19-10-6-5-9-18(19)23-15-13-22(14-16-23)12-11-20(24)21-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,21,24) |
InChI-Schlüssel |
DYXAXBRYIKCNBP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC(=O)NC3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-[3-oxo-3-(3-toluidino)propyl]-1-piperazinecarboxylate](/img/structure/B248139.png)
![3-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)propanamide](/img/structure/B248141.png)


![3-[benzyl(2-hydroxyethyl)amino]-N-(3-methylphenyl)propanamide](/img/structure/B248146.png)

![N-(2,3-dihydro-1H-inden-5-yl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide](/img/structure/B248151.png)
![1-[2-(Indan-5-ylcarbamoyl)-ethyl]-piperidine-3-carboxylic acid ethyl ester](/img/structure/B248155.png)
![1-[2-(Indan-5-ylcarbamoyl)-ethyl]-piperidine-4-carboxylic acid amide](/img/structure/B248157.png)
![3-[(cyclopropylmethyl)(propyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)propanamide](/img/structure/B248158.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B248160.png)
![3-[butyl(methyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)propanamide](/img/structure/B248162.png)
![3-[benzyl(methyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)propanamide](/img/structure/B248163.png)
